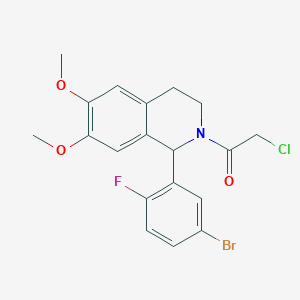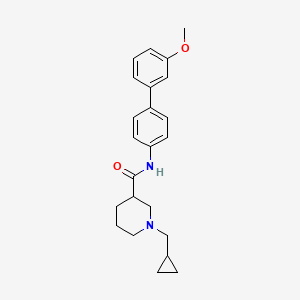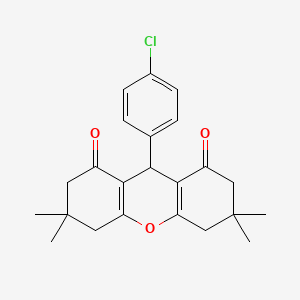![molecular formula C19H30N2O2 B6124424 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The exact mechanism of action of 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual mechanism of action may contribute to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has various biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant-like effects. In addition, this compound has been shown to increase dopamine and serotonin levels in certain brain regions.
実験室実験の利点と制限
One of the advantages of using 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low potency and selectivity.
将来の方向性
There are several future directions for the study of 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol. One direction is to investigate the potential therapeutic effects of this compound in humans. Another direction is to develop more potent and selective derivatives of this compound for use in lab experiments and potential drug development. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.
合成法
The synthesis of 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol involves a series of chemical reactions. The starting material for the synthesis is 3-(cyclopentyloxy)benzaldehyde, which is reacted with methylamine to form 3-(cyclopentyloxy)benzylmethylamine. This intermediate is then reacted with 1,2-dichloroethane to form 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-chloroethyl}piperazine. Finally, this compound is reacted with ethanol to form 2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol.
科学的研究の応用
2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as anxiety, depression, and schizophrenia. In addition, this compound has been studied for its potential as a radioligand for imaging studies in the field of nuclear medicine.
特性
IUPAC Name |
2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-20-10-11-21(15-17(20)9-12-22)14-16-5-4-8-19(13-16)23-18-6-2-3-7-18/h4-5,8,13,17-18,22H,2-3,6-7,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPHMHWFYFLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=CC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6124364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)


![7-(2,2-dimethylpropyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6124408.png)
![7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124409.png)
![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6124443.png)
![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)